molecular formula C18H24BrN5OS B4365709 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365709
M. Wt: 438.4 g/mol
InChI Key: RSAWZOSOUONALA-UHFFFAOYSA-N
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Description

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a hydrazinecarbothioamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the pyrazole derivative with the hydrazinecarbothioamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-(2,3-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN5OS/c1-10-7-6-8-15(12(10)3)20-18(26)22-21-17(25)11(2)9-24-14(5)16(19)13(4)23-24/h6-8,11H,9H2,1-5H3,(H,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAWZOSOUONALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C(C)CN2C(=C(C(=N2)C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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